Cas no 1535302-67-0 (1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine)

1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine is a specialized amine compound featuring a cyclobutane ring core with an aminoethyl substituent and dimethylamine functionality. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry applications, particularly as a building block for pharmaceuticals, agrochemicals, or ligand design. The presence of both primary and tertiary amine groups enhances its reactivity, allowing for selective modifications. Its cyclobutane ring contributes to conformational rigidity, which can influence molecular interactions in target systems. The compound is typically handled under controlled conditions due to its reactive amine groups, and purity is critical for consistent performance in research or industrial processes.
1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine structure
1535302-67-0 structure
Product name:1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine
CAS No:1535302-67-0
MF:C8H18N2
MW:142.241921901703
CID:4771634

1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
    • 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine
    • Inchi: 1S/C8H18N2/c1-10(2)8(6-7-9)4-3-5-8/h3-7,9H2,1-2H3
    • InChI Key: KYDNRJCURXCCTO-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1(CCN)CCC1

Computed Properties

  • Exact Mass: 142.146998583 g/mol
  • Monoisotopic Mass: 142.146998583 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Molecular Weight: 142.24
  • Topological Polar Surface Area: 29.3

1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2147-3561-5g
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
1535302-67-0 95%+
5g
$2525.0 2023-09-06
TRC
A116581-500mg
1-(2-aminoethyl)-n,n-dimethylcyclobutan-1-amine
1535302-67-0
500mg
$ 500.00 2022-06-08
Life Chemicals
F2147-3561-0.5g
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
1535302-67-0 95%+
0.5g
$540.0 2023-09-06
Life Chemicals
F2147-3561-1g
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
1535302-67-0 95%+
1g
$770.0 2023-09-06
Life Chemicals
F2147-3561-10g
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
1535302-67-0 95%+
10g
$3532.0 2023-09-06
TRC
A116581-100mg
1-(2-aminoethyl)-n,n-dimethylcyclobutan-1-amine
1535302-67-0
100mg
$ 135.00 2022-06-08
TRC
A116581-1g
1-(2-aminoethyl)-n,n-dimethylcyclobutan-1-amine
1535302-67-0
1g
$ 775.00 2022-06-08
Life Chemicals
F2147-3561-0.25g
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
1535302-67-0 95%+
0.25g
$375.0 2023-09-06
Life Chemicals
F2147-3561-2.5g
1-(2-aminoethyl)-N,N-dimethylcyclobutan-1-amine
1535302-67-0 95%+
2.5g
$1679.0 2023-09-06

Additional information on 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine

Comprehensive Overview of 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS No. 1535302-67-0)

1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine (CAS No. 1535302-67-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its systematic name or CAS number, features a cyclobutane ring substituted with an aminoethyl group and two methyl groups attached to the nitrogen atom. Its molecular framework makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and material science applications.

In recent years, the demand for 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine has increased, driven by its potential role in developing novel therapeutics. Researchers are particularly interested in its pharmacokinetic properties, which include favorable bioavailability and metabolic stability. These characteristics make it a promising candidate for optimizing drug formulations, especially in the fields of central nervous system (CNS) disorders and pain management. The compound's ability to cross the blood-brain barrier has also sparked interest in its use for neurodegenerative disease research.

The synthesis of 1535302-67-0 typically involves multi-step organic reactions, including cyclobutane ring formation and amine functionalization. Advanced techniques such as microwave-assisted synthesis and catalyzed coupling reactions have been explored to improve yield and purity. Analytical methods like HPLC and NMR spectroscopy are critical for characterizing this compound, ensuring it meets the stringent standards required for research and industrial use.

From an industrial perspective, 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine is often discussed in the context of green chemistry and sustainable manufacturing. Companies are increasingly adopting eco-friendly protocols to minimize waste and reduce the environmental impact of chemical production. This aligns with global trends toward carbon-neutral processes and the circular economy, making the compound a subject of interest for environmentally conscious stakeholders.

In the realm of artificial intelligence (AI) and computational chemistry, 1535302-67-0 has been studied using molecular docking simulations and quantum mechanical calculations. These tools help predict its interactions with biological targets, accelerating the drug development pipeline. Such applications are particularly relevant given the growing emphasis on AI-driven drug discovery and precision medicine.

Safety and handling of 1-(2-Aminoethyl)-N,N-dimethylcyclobutan-1-amine are also critical considerations. While not classified as hazardous under standard regulations, proper storage conditions—such as cool, dry environments and inert atmospheres—are recommended to maintain stability. Researchers are advised to follow Good Laboratory Practices (GLP) when working with this compound to ensure reproducibility and data integrity.

Looking ahead, the versatility of 1535302-67-0 positions it as a compound with broad potential. Whether in medicinal chemistry, material science, or biotechnology, its applications continue to expand. As scientific advancements uncover new uses, this compound is likely to remain a focal point in cutting-edge research and innovation.

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